molecular formula C20H22F2N6OS B2510067 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-03-6

3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2510067
CAS No.: 941942-03-6
M. Wt: 432.49
InChI Key: QIZLEOVYIRGHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is an intriguing chemical compound that belongs to the benzamide class. This compound is gaining attention due to its diverse applications in various fields such as chemistry, biology, and medicine. The distinct structure of this compound includes functional groups such as pyrazolopyrimidine and piperidine, which contribute to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. Commonly, this synthesis route involves cyclization reactions followed by substitution reactions to introduce the piperidinyl and methylthio groups. Conditions for these reactions might include the use of bases, solvents, and heating to facilitate the desired transformations.

Industrial Production Methods

For industrial-scale production, the methods are often optimized for efficiency, yield, and cost-effectiveness. Typically, this involves the use of automated reactors and continuous flow systems to handle large quantities. Solvent recovery systems and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide undergoes several types of chemical reactions including:

  • Oxidation: : Often facilitated by oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Typically involving reducing agents like hydrogenation catalysts to reduce any nitro or carbonyl functionalities present.

  • Substitution: : Especially nucleophilic substitution reactions where halogens are replaced by other nucleophiles.

Common Reagents and Conditions

Reactions involving this compound might use reagents such as sodium hydride, lithium aluminium hydride, or organic halides. Reaction conditions can range from room temperature to elevated temperatures depending on the desired transformation.

Major Products

The products formed from these reactions vary but can include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

The versatile structure of 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide lends itself to numerous scientific applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Explored for its therapeutic potential in treating various diseases due to its interactions with biological targets.

  • Industry: : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazolopyrimidine core allows for effective binding to these targets, thereby modulating their activity. This binding can lead to either inhibition or activation of the target, depending on the compound's structure and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide include other benzamide derivatives and compounds containing pyrazolopyrimidine moieties. These compounds share structural similarities but may differ in their specific substituents and hence, their biological and chemical properties. Notable similar compounds include:

  • 3,4-difluoro-N-(2-(6-(methylthio)-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

  • 3,4-difluoro-N-(2-(4-(piperidin-1-yl)phenyl)ethyl)benzamide

These comparisons highlight the unique aspects of this compound, particularly in its therapeutic and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)14-12-24-28(18(14)26-20)10-7-23-19(29)13-5-6-15(21)16(22)11-13/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZLEOVYIRGHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC(=C(C=C3)F)F)C(=N1)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.